molecular formula C11H15ClFNO B13232536 [(2-Chloro-6-fluorophenyl)methyl](2-ethoxyethyl)amine

[(2-Chloro-6-fluorophenyl)methyl](2-ethoxyethyl)amine

Cat. No.: B13232536
M. Wt: 231.69 g/mol
InChI Key: AKGALLGWTJMIEE-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)methylamine is an organic compound that features a combination of chloro, fluoro, and ethoxyethyl groups attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorophenyl)methylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-ethoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloro and fluoro groups can be substituted by other nucleophiles.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines with different substituents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic substitution: Substituted amines with different functional groups.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-6-fluorophenyl)methylmethylamine
  • 2-Chloro-6-fluorophenol, methyl ether

Uniqueness

(2-Chloro-6-fluorophenyl)methylamine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with an ethoxyethyl group attached to the amine

Properties

Molecular Formula

C11H15ClFNO

Molecular Weight

231.69 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-ethoxyethanamine

InChI

InChI=1S/C11H15ClFNO/c1-2-15-7-6-14-8-9-10(12)4-3-5-11(9)13/h3-5,14H,2,6-8H2,1H3

InChI Key

AKGALLGWTJMIEE-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=C(C=CC=C1Cl)F

Origin of Product

United States

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